molecular formula C13H9F3N2O2S B2957529 N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 757222-02-9

N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2957529
CAS No.: 757222-02-9
M. Wt: 314.28
InChI Key: HXMBMOCLHRKRAE-UHFFFAOYSA-N
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Description

Product Name: N-(4-Formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS Number: 757222-02-9 Molecular Formula: C13H9F3N2O2S Molecular Weight: 314.28 g/mol MDL Number: MFCD06342818 This compound is a synthetic organic molecule featuring a 4-formyl-1,3-thiazole core coupled with a [3-(trifluoromethyl)phenyl] group via an acetamide bridge . The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity and presence in a wide range of bioactive molecules . The formyl group on the thiazole ring is a highly versatile functional handle, enabling further synthetic modifications through reactions such as oxidation, reduction, or serving as an electrophile in condensation reactions, making this compound a valuable building block in drug discovery and development . Thiazole-containing compounds are extensively researched due to their diverse pharmacological profiles. Analogous structures have demonstrated significant potential in preclinical investigations for various biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The mechanism of action for such compounds often involves interaction with enzymatic targets or receptors; the formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the thiazole ring can engage in π-π stacking interactions with aromatic amino acids . Researchers can leverage this compound as a key intermediate for designing novel therapeutic agents. Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c1-8(20)18(12-17-10(6-19)7-21-12)11-4-2-3-9(5-11)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMBMOCLHRKRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, a compound with the CAS number 757222-02-9, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxicity, antibacterial effects, and possible applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₉F₃N₂O₂S
  • Molecular Weight : 314.28 g/mol
  • IUPAC Name : this compound

This thiazole-based compound is notable for the presence of a trifluoromethyl group, which is often associated with enhanced biological activity.

1. Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. A review highlighted that compounds with similar thiazole structures demonstrated cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1Jurkat1.61 ± 1.92
Thiazole Derivative 2A-4311.98 ± 1.22

The structure-activity relationship (SAR) analysis suggested that the thiazole ring and specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity .

2. Antibacterial Activity

Thiazole compounds have also been evaluated for their antibacterial properties. The antibacterial efficiency of this compound was assessed against both Gram-positive and Gram-negative bacteria using the dilution method. Preliminary findings indicated that this compound exhibited potent antibacterial activity compared to standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli< 10 µg/mL
S. aureus< 5 µg/mL

The presence of electron-withdrawing groups in the structure may enhance its interaction with bacterial targets .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its activity may involve:

  • Inhibition of DNA synthesis : Similar thiazole derivatives have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Disruption of bacterial cell wall synthesis : The compound's structural features may facilitate binding to bacterial enzymes involved in cell wall formation.

Case Studies

A series of experiments conducted on various thiazole derivatives, including this compound, highlighted its potential as a lead compound in drug development:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound could significantly reduce cell viability in cancer cell lines compared to control groups.
  • In Vivo Studies : Animal models treated with similar thiazole compounds showed reduced tumor sizes and improved survival rates, suggesting translational potential for clinical applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₁₃H₉F₃N₂O₂S
  • Molecular Weight : 314.28 g/mol
  • CAS No.: 757222-02-9
  • Key Structural Features :
    • A thiazole ring substituted with a formyl group at position 3.
    • An acetamide bridge linking the thiazole to a 3-(trifluoromethyl)phenyl group.
  • Applications : Serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research due to its reactive formyl group and electron-deficient trifluoromethylphenyl moiety .

Comparison with Structurally Similar Compounds

Anticonvulsant Acetamide Derivatives

Compounds 14–17 from share the N-[3-(trifluoromethyl)phenyl]acetamide core but differ in the substituents on the piperazine or aryl rings:

  • Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
    • Key Difference : Incorporates a phenylpiperazine group instead of the thiazole ring.
    • Impact : Piperazine enhances solubility and may modulate anticonvulsant activity via dopamine receptor interactions .
Compound Substituent Biological Activity Molecular Weight (g/mol) Reference
Target Compound Thiazol-2-yl + formyl Scaffold versatility 314.28
Compound 14 Phenylpiperazine Anticonvulsant 407.44
Compound 15 2-Chlorophenylpiperazine Anticonvulsant 441.91

Benzothiazole-Based Analogs

  • Compound 13 () : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
    • Key Difference : Benzothiazole replaces thiazole, and synthesis involves microwave irradiation (19% yield).
    • Impact : Benzothiazole’s extended aromatic system may enhance photostability but reduces synthetic accessibility .

Thiazole Derivatives with Functional Group Variations

  • N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () :
    • Key Difference : Isothiocyanatomethyl group replaces formyl.
    • Impact : Introduces a reactive isothiocyanate group, enabling conjugation with biomolecules .
  • N-(2,4-Difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide () :
    • Key Difference : Difluorophenyl instead of trifluoromethylphenyl.
    • Impact : Reduced electron-withdrawing effects, altering metabolic stability .
Compound Substituent Reactivity/Application Molecular Weight (g/mol) Reference
Target Compound Formyl + CF₃-Ph Scaffold for derivatization 314.28
Isothiocyanate Analog Isothiocyanatomethyl Bioconjugation 363.37
Difluorophenyl Analog 2,4-Difluorophenyl Enhanced solubility 296.27

Agrochemical Derivatives

  • Flufenacet () : N-(4-Fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide
    • Key Difference : Thiadiazole ring and isopropyl group.
    • Impact : Thiadiazole enhances pesticidal activity; melting point (75°C) suggests crystalline stability .

Structural and Functional Insights

  • Formyl Group : Unique to the target compound, enabling Schiff base formation for drug delivery systems. Absent in piperazine and benzothiazole analogs .
  • Trifluoromethylphenyl Group : Enhances metabolic resistance compared to difluorophenyl or chlorophenyl variants .
  • Synthetic Accessibility : Microwave-assisted synthesis () yields <20%, whereas the target compound’s commercial availability () suggests scalable routes.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed. First, the thiazole core is functionalized via condensation of thiourea derivatives with α-halo ketones. The 4-formyl group can be introduced using Vilsmeier-Haack formylation (using POCl₃ and DMF). Subsequent acetylation of the 3-(trifluoromethyl)aniline precursor with acetic anhydride under reflux, followed by coupling to the thiazole intermediate, yields the target compound. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of acetic anhydride) to minimize byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and trifluoromethyl phenyl protons (δ ~7.5–7.8 ppm). The acetamide carbonyl appears at δ ~168–170 ppm in 13C NMR .
  • ESI-MS : The molecular ion peak [M+H]+ should match the theoretical molecular weight (e.g., calculated for C₁₄H₁₀F₃N₂O₂S: 342.05 g/mol).
  • HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient) .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects, as demonstrated for analogous acetamide derivatives .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cell lines) .
  • Enzyme inhibition : Fluorometric assays targeting kinases or oxidoreductases (e.g., FAD-dependent enzymes) . Include controls like cisplatin (anticancer) or ciprofloxacin (antimicrobial) for benchmarking.

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity in SAR studies?

Modifications to the 4-formyl group and adjacent substituents significantly alter activity:

  • Formyl group : Enhances electrophilicity, improving binding to nucleophilic enzyme residues (e.g., cysteine proteases). Replacement with methyl reduces potency by ~70% in anticonvulsant models .
  • Trifluoromethyl phenyl group : The -CF₃ moiety increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in neurological assays. Substitution with -Cl or -NO₂ reduces bioavailability due to higher polarity .
  • Thiazole core : Oxidation to thiazoline decreases thermal stability but improves aqueous solubility .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

Contradictions often arise from:

  • Solubility differences : Use DMSO stocks ≤0.1% to avoid cytotoxicity. For in vivo studies, employ nanoemulsions or cyclodextrin complexes .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation. Introduce electron-withdrawing groups (e.g., -F) to block CYP450 oxidation .
  • Off-target effects : Combine proteome-wide affinity profiling (thermal shift assays) with kinase panel screening to isolate primary targets .

Q. Which computational methods predict binding affinity to target enzymes or receptors?

  • Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., TRPV1 channels). The formyl group shows strong hydrogen bonding with Arg557 in TRPV1 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Pay attention to RMSD fluctuations >2 Å, indicating weak binding .
  • QSAR models : Use descriptors like polar surface area (PSA) and Hammett constants (σ) to correlate substituent effects with IC₅₀ values from published analogs .

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